molecular formula C18H11ClN4O2S B2740811 5-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 438489-67-9

5-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B2740811
CAS No.: 438489-67-9
M. Wt: 382.82
InChI Key: BWMQKOFWKOTWSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a heterocyclic derivative featuring a dihydropyrimidine-dione core fused with an imidazo[1,5-a]pyridine scaffold. Key structural attributes include:

  • Core structure: A 2-thioxodihydropyrimidine-4,6-dione moiety, which is a pharmacophoric motif associated with diverse biological activities, including antimicrobial and enzyme-inhibitory properties.
  • Substituents: A methylene bridge linking the pyrimidine-dione core to a 3-(2-chlorophenyl)-substituted imidazo[1,5-a]pyridine group.
  • Stereoelectronic properties: The thioxo group at position 2 increases electron delocalization, while the fused imidazopyridine system contributes to planar rigidity, which may influence binding to biological targets.

Properties

IUPAC Name

5-[[3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN4O2S/c19-12-6-2-1-5-10(12)15-20-13(14-7-3-4-8-23(14)15)9-11-16(24)21-18(26)22-17(11)25/h1-9H,(H2,21,22,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMQKOFWKOTWSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=C3N2C=CC=C3)C=C4C(=O)NC(=S)NC4=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C18H11ClN4O2SC_{18}H_{11}ClN_{4}O_{2}S, with a molecular weight of 382.82 g/mol. The structure features an imidazo[1,5-a]pyridine moiety linked to a thioxodihydropyrimidine scaffold, which is known to exhibit various biological activities.

Synthesis

Recent studies have developed efficient synthetic routes for similar compounds, often employing iodine-mediated methods or metal-free C–H functionalization techniques. These methods are crucial for producing derivatives that retain biological activity while minimizing environmental impact .

Antiproliferative Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on related thiobarbiturates have shown IC50 values ranging from 13.3 µM to 27.9 µM against MCF-7 breast cancer cells .

The antiproliferative effects are often attributed to the inhibition of key enzymes involved in cell proliferation and survival pathways. For example:

  • Xanthine Oxidase Inhibition : Some derivatives have demonstrated xanthine oxidase inhibitory activity with IC50 values as low as 24.3 µM, suggesting a mechanism that may involve oxidative stress modulation .
  • Radical Scavenging Activity : The compound's ability to scavenge free radicals has been evaluated using DPPH assays, with promising results indicating potential antioxidant properties .

Case Studies

Several case studies highlight the biological efficacy of related compounds:

CompoundCell LineIC50 (µM)Mechanism
6cMCF-713.3Xanthine oxidase inhibition
6eMCF-727.9Antioxidant activity
6dVarious20.4DPPH radical scavenging

These findings suggest that modifications to the imidazo[1,5-a]pyridine structure can enhance biological activity.

Scientific Research Applications

The compound is characterized by its imidazo[1,5-a]pyridine core, which is known for diverse pharmacological properties. Studies indicate that derivatives of this compound exhibit promising biological activities, including:

  • Antimicrobial Activity : Related compounds have demonstrated effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds suggest strong antimicrobial properties.
  • Anticancer Activity : The compound has shown potential as an anticancer agent in various studies. For instance, it has been tested against cancer cell lines such as MCF-7, revealing significant cytotoxic effects.

Antimicrobial Activity

Recent investigations into the antimicrobial properties of related imidazo[1,5-a]pyridine derivatives reveal their effectiveness against multiple bacterial strains. For example:

CompoundMIC (µg/mL)Activity
7b0.22 - 0.25Excellent against tested pathogens
Control0.25Isoniazid

These findings highlight the potential of the compound as a candidate for developing new treatments for bacterial infections.

Antiproliferative and Anticancer Properties

The compound's antiproliferative effects have been documented in various studies focusing on its interaction with cancer cells. One notable study reported:

  • Cytotoxicity Against MCF-7 Cells : The compound exhibited an IC50 value of approximately 13.3 µM, indicating significant cytotoxicity against breast cancer cells.

In addition to direct cytotoxic effects, the compound may also function through mechanisms such as inhibition of specific kinases involved in cell signaling pathways that regulate proliferation.

Synthesis and Production

The synthesis of this compound typically involves multistep reactions starting from readily available precursors. Key steps include:

  • Formation of Imidazo[1,5-a]pyridine Core : Achieved through cyclization reactions involving 2-chlorophenyl derivatives and pyridine.
  • Condensation with Thioxodihydropyrimidine : The intermediate is reacted under specific conditions to yield the final product.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related dihydropyrimidine-dione derivatives, emphasizing substituent effects, synthetic routes, and inferred properties.

Table 1: Structural and Physicochemical Comparison of Analogous Compounds

Compound Name/Structure Key Substituents Melting Point (°C) Yield (%) IR Peaks (cm⁻¹) Synthesis Conditions Biological Activity (Inferred) Reference
Target Compound Imidazo[1,5-a]pyridine, 2-chlorophenyl N/A N/A N/A N/A Potential kinase inhibition N/A
5-Phenyl-7-(thiophen-2-yl)-thiazolo[3,2-a]pyrimidine-3,6-dione () Thiophene, phenyl 105–107 85 1708 (C=O), 1680 (C=O) 3-hour reaction, ethanol Not reported
5-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methylene]-1,3-diethyl-2-thioxodihydropyrimidine-4,6-dione () Pyrazole, diethyl Not reported Not given 1705 (C=O), 1675 (C=S) Ethanol, pyridine Optical applications (e.g., dyes)
(5Z)-5-[(1-Benzyl-1H-indol-3-yl)methylene]-1-(3-fluorophenyl)-2-thioxodihydropyrimidine-4,6-dione () Benzylindole, 3-fluorophenyl Not reported Not given 1710 (C=O), 1685 (C=S) Not specified Anticancer potential
Diethyl 8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () Nitrophenyl, cyano, phenethyl 243–245 51 1720 (C=O), 2210 (C≡N) Ethanol, reflux Not reported

Key Comparative Insights:

Substituent Effects on Physicochemical Properties: Electron-withdrawing groups: The 2-chlorophenyl group in the target compound may elevate melting points compared to non-halogenated analogs (e.g., ’s thiophene derivative, m.p. 105–107°C). However, ’s nitrophenyl/cyano-substituted compound exhibits a significantly higher m.p. (243–245°C), attributed to enhanced π-π stacking and hydrogen bonding . Sulfur-containing groups: The thioxo group (C=S) in the target and analogs (–3,7) contributes to IR peaks near 1675–1685 cm⁻¹, distinct from carbonyl (C=O) peaks at 1705–1720 cm⁻¹ .

Synthetic Approaches: Solvent systems: Ethanol is commonly used for condensations (e.g., ), often with catalysts like pyridine () to enhance reaction efficiency. Reaction time: Yields >80% (e.g., ) are achievable with short reaction times (3 hours), whereas complex substitutions (e.g., ) require prolonged conditions (reflux) for moderate yields (51%) .

Biological Activity Trends :

  • Halogenated derivatives : The 3-fluorophenyl analog () and the target’s 2-chlorophenyl group may enhance bioactivity due to improved lipophilicity and target binding .
  • Heterocyclic diversity : Imidazopyridine (target) and indole () scaffolds are associated with kinase inhibition, whereas thiazolo-pyrimidines () lack reported activity .

Research Findings and Implications

  • Biological hypotheses : Based on –5, which report herbicidal and antimicrobial activities for structurally related pyrimidine derivatives, the target compound may exhibit similar properties, warranting further in vitro testing .

Q & A

Basic Question: What are the established synthetic routes and characterization methods for this compound?

Answer:
The compound is synthesized via condensation reactions between heterocyclic amines and carbonyl-containing precursors. For example, analogs with thiobarbiturate scaffolds are prepared by reacting substituted indole derivatives with thiobarbituric acid under reflux conditions in polar aprotic solvents (e.g., DMF or acetic acid) . Key characterization techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm regiochemistry and substitution patterns.
  • IR spectroscopy to identify functional groups like C=O (1650–1700 cm⁻¹) and C=S (1200–1250 cm⁻¹) .
  • Elemental analysis to validate purity and stoichiometry .

Basic Question: What initial biological activities have been reported for this compound?

Answer:
The compound exhibits potent inhibition of apoptotic endonuclease G (EndoG), with IC₅₀ values in the sub-millimolar range (e.g., 0.61–0.67 mM), surpassing known inhibitors like ZnCl₂ (IC₅₀ = 0.94 mM) . In vitro studies using prostate cancer cell lines (22Rv1, PC3) demonstrated cytoprotective effects against cisplatin- or docetaxel-induced apoptosis, suggesting potential applications in mitigating chemotherapy-induced toxicity in normal cells .

Advanced Question: How can experimental design (e.g., DoE) optimize the synthesis of this compound?

Answer:
Design of Experiments (DoE) methodologies, such as factorial designs or response surface modeling, can systematically optimize reaction parameters:

  • Variables : Temperature, solvent polarity, catalyst loading, and reaction time.
  • Case Study : Flow chemistry approaches (e.g., Omura-Sharma-Swern oxidation) enable precise control of exothermic reactions and improve yield reproducibility .
  • Statistical tools (e.g., ANOVA) identify critical factors affecting yield and purity, reducing trial-and-error experimentation .

Advanced Question: How do structural modifications influence its EndoG inhibitory activity?

Answer:
Structure-Activity Relationship (SAR) Insights :

  • Substituent Effects : Chloro (PNR-3-80, IC₅₀ = 0.67 mM) vs. methoxy (PNR-3-82, IC₅₀ = 0.61 mM) groups on the indole ring enhance selectivity by modulating electron-withdrawing/donating properties and steric interactions with EndoG’s active site .
  • Scaffold Hybridization : Fusion of imidazo[1,5-a]pyridine with thiobarbiturate improves binding affinity due to planar aromatic stacking and hydrogen bonding with catalytic residues .

Advanced Question: How can researchers reconcile contradictions in spectral data during characterization?

Answer:
Discrepancies in NMR/IR data may arise from tautomerism or solvent-dependent conformational changes. Mitigation strategies include:

  • Variable Temperature NMR : Resolves dynamic equilibria (e.g., keto-enol tautomerism) by stabilizing dominant conformers at low temperatures.
  • 2D NMR Techniques (e.g., HSQC, NOESY): Assign ambiguous peaks and validate spatial proximity of substituents .
  • Cross-Validation : Combine elemental analysis with high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Advanced Question: What challenges arise in translating in vitro EndoG inhibition to in vivo models?

Answer:
Key Challenges :

  • Pharmacokinetics : Poor solubility and rapid hepatic metabolism may limit bioavailability. Prodrug strategies (e.g., esterification of thiobarbiturate NH groups) can enhance stability .
  • Off-Target Effects : Validate specificity using EndoG-knockout models or competitive inhibition assays with related nucleases (e.g., DNase I).
  • Toxicity Profiling : Assess hepatotoxicity and nephrotoxicity in rodent models, leveraging histopathology and serum biomarker analysis .

Advanced Question: What computational methods support the rational design of analogs?

Answer:

  • Molecular Docking : Predict binding modes using EndoG crystal structures (PDB: 6YA) to prioritize substituents with favorable interactions (e.g., π-π stacking with Phe residues) .
  • QSAR Modeling : Correlate electronic (Hammett σ) and steric (Taft Es) parameters with IC₅₀ values to guide synthetic prioritization .

Advanced Question: How can researchers validate the compound’s mechanism of action beyond enzyme inhibition?

Answer:

  • Cellular Assays : Use siRNA-mediated EndoG knockdown to confirm dependency of cytoprotective effects on EndoG expression .
  • Biophysical Techniques : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding kinetics and thermodynamics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.